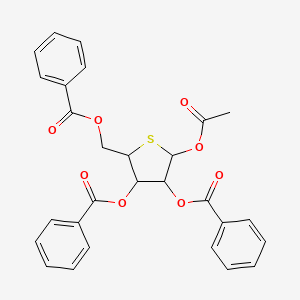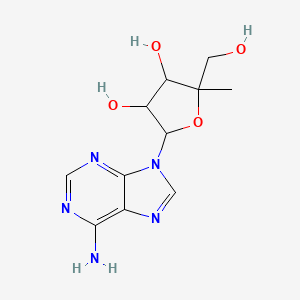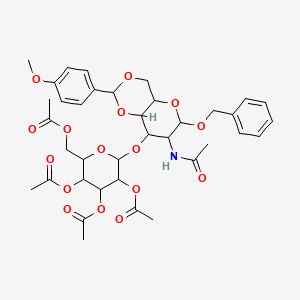![molecular formula C21H25NO5 B12286251 [2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol CAS No. 70866-38-5](/img/structure/B12286251.png)
[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol
Vue d'ensemble
Description
(-)-Canadalisol: est un alcaloïde naturel qui a suscité un intérêt en raison de sa structure chimique unique et de ses activités biologiques potentielles. Il est isolé de l'espèce végétale Cananga odorata, communément appelée ylang-ylang. Ce composé est connu pour son squelette moléculaire complexe, qui comprend plusieurs centres chiraux, ce qui en fait un sujet d'intérêt en stéréochimie et en synthèse de produits naturels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du (-)-Canadalisol implique plusieurs étapes, à partir de molécules organiques plus simples. Une voie de synthèse courante comprend l'utilisation de catalyseurs chiraux pour garantir que la stéréochimie correcte est obtenue. Le processus implique généralement :
Formation de la structure de base : Ceci est souvent réalisé par une série de réactions de cyclisation.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits en utilisant des réactifs tels que le diisopropylamidure de lithium (LDA) et l'éthérate de trifluorure de bore.
Ajustements stéréochimiques finaux : Des auxiliaires ou des catalyseurs chiraux sont utilisés pour garantir que le produit final possède la stéréochimie correcte.
Méthodes de production industrielle : La production industrielle du (-)-Canadalisol n'est pas largement établie en raison de sa structure complexe. Des méthodes impliquant des approches biotechnologiques, telles que l'utilisation de micro-organismes génétiquement modifiés pour produire le composé, sont explorées. Ces méthodes visent à fournir un moyen de production plus durable et rentable.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation : Le (-)-Canadalisol peut subir des réactions d'oxydation, souvent en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de cétones ou d'acides carboxyliques.
Réduction : Des réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence de palladium sur carbone, conduisant à la formation d'alcools.
Substitution : Des réactions de substitution nucléophile peuvent se produire, où des groupes fonctionnels tels que les halogénures sont remplacés par des nucléophiles comme des groupes hydroxyde ou amine.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium, trioxyde de chrome.
Réduction : Hydrogène gazeux, palladium sur carbone.
Substitution : Hydroxyde de sodium, ammoniac.
Principaux produits formés :
Oxydation : Cétones, acides carboxyliques.
Réduction : Alcools.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
Chimie : : Le (-)-Canadalisol est utilisé comme composé modèle dans l'étude de la stéréochimie et de la synthèse chirale. Sa structure complexe en fait un excellent candidat pour tester de nouvelles méthodes de synthèse et de nouveaux catalyseurs.
Biologie : : La recherche a montré que le (-)-Canadalisol présente diverses activités biologiques, notamment des propriétés antimicrobiennes et anti-inflammatoires. Il est étudié pour son utilisation potentielle dans le développement de nouveaux antibiotiques et anti-inflammatoires.
Médecine : : En raison de ses activités biologiques, le (-)-Canadalisol est étudié pour ses applications thérapeutiques potentielles. Des études sont en cours pour déterminer son efficacité et sa sécurité dans le traitement de diverses maladies.
Industrie : : Dans l'industrie des parfums, le (-)-Canadalisol est intéressant en raison de sa présence dans l'huile d'ylang-ylang, qui est utilisée en parfumerie. Son profil olfactif unique en fait un composant précieux dans la formulation de parfums.
Mécanisme d'action
Le mécanisme d'action du (-)-Canadalisol implique son interaction avec diverses cibles moléculaires dans le corps. On pense qu'il exerce ses effets en se liant à des récepteurs ou des enzymes spécifiques, modulant ainsi leur activité. Par exemple, son activité antimicrobienne peut être due à sa capacité à perturber les membranes cellulaires bactériennes ou à inhiber des enzymes bactériennes essentielles. Les effets anti-inflammatoires pourraient être attribués à son interaction avec les médiateurs inflammatoires, réduisant leur production ou leur activité.
Applications De Recherche Scientifique
Chemistry: : (-)-Canadalisol is used as a model compound in the study of stereochemistry and chiral synthesis. Its complex structure makes it an excellent candidate for testing new synthetic methods and catalysts.
Biology: : Research has shown that (-)-Canadalisol exhibits various biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its potential use in developing new antibiotics and anti-inflammatory drugs.
Medicine: : Due to its biological activities, (-)-Canadalisol is being investigated for its potential therapeutic applications. Studies are ongoing to determine its efficacy and safety in treating various diseases.
Industry: : In the fragrance industry, (-)-Canadalisol is of interest due to its presence in ylang-ylang oil, which is used in perfumery. Its unique scent profile makes it a valuable component in the formulation of fragrances.
Mécanisme D'action
The mechanism of action of (-)-Canadalisol involves its interaction with various molecular targets in the body. It is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. The anti-inflammatory effects could be attributed to its interaction with inflammatory mediators, reducing their production or activity.
Comparaison Avec Des Composés Similaires
Composés similaires
(-)-Épibatidine : Un autre alcaloïde à structure complexe et à activité biologique significative, en particulier comme analgésique puissant.
(-)-Cytisine : Un alcaloïde avec des caractéristiques stéréochimiques similaires, connu pour son utilisation dans les thérapies de sevrage tabagique.
Unicité : : Le (-)-Canadalisol se distingue par sa combinaison unique d'activités biologiques et sa présence dans l'huile d'ylang-ylang. Contrairement à l'(-)-épibatidine, qui est principalement étudiée pour ses propriétés analgésiques, le (-)-Canadalisol a un éventail plus large d'applications potentielles, notamment des utilisations antimicrobiennes et anti-inflammatoires. Sa complexité structurale en fait également un composé précieux pour l'étude de nouvelles méthodes de synthèse et de nouveaux catalyseurs.
Propriétés
IUPAC Name |
[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(22)8-13-4-5-18(24-2)21(25-3)16(13)11-23/h4-5,9-10,17,23H,6-8,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSDXBAFDTERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1CC4=C(C(=C(C=C4)OC)OC)CO)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70313997 | |
| Record name | [2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70866-38-5 | |
| Record name | (.+-.)-Canadalisol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=279525 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70313997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-({Bicyclo[2.2.1]heptan-2-yl}amino)propan-1-ol](/img/structure/B12286189.png)
![tert-butyl N-[1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]ethyl]carbamate](/img/structure/B12286200.png)

![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)


![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)


![10-Bromo-8,9,10,11-tetrahydrobenzo[b]phenanthrene-8,9,11-triol](/img/structure/B12286248.png)

